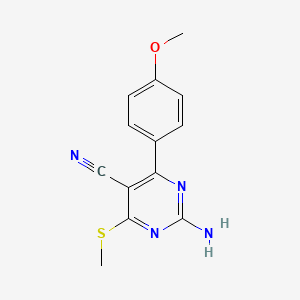
4-(1-Azetidinyl)-3-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Azetidinyl)-3-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research. The azetidine ring is a four-membered nitrogen-containing ring, while the bromopyridine moiety is a brominated derivative of pyridine, a six-membered nitrogen-containing aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azetidinyl)-3-bromopyridine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Bromination of Pyridine: The bromopyridine moiety is usually prepared by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the azetidine ring with the bromopyridine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Azetidinyl)-3-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyridines and azetidines.
Oxidation and Reduction: Azetidinones and reduced azetidines.
Coupling Reactions: Complex heterocyclic compounds.
Applications De Recherche Scientifique
4-(1-Azetidinyl)-3-bromopyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1-Azetidinyl)-3-bromopyridine involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can participate in binding interactions with proteins and nucleic acids, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Contains an azetidine ring and a boronic acid group, used in chemical synthesis and as an antiviral agent.
3-(Pyrazol-1-yl)azetidine: Contains an azetidine ring and a pyrazole moiety, used in the synthesis of heterocyclic compounds.
Uniqueness
4-(1-Azetidinyl)-3-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h2-3,6H,1,4-5H2 |
Clé InChI |
RMEXRSHQQURORK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=C(C=NC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-[1,2]naphthoquinone](/img/structure/B8662626.png)

![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-7-carboxylic acid](/img/structure/B8662648.png)


![1-[4-(1-Ethoxyethoxy)-3-methoxyphenyl]methanamine](/img/structure/B8662673.png)





![[4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridin-3-yl]methanol hydrochloride](/img/structure/B8662706.png)

